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Compound of Interest

Compound Name: 1-Isopropoxy-4-nitrobenzene

Cat. No.: B1590395

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-lsopropoxy-4-nitrobenzene, a
nitroaromatic compound with potential applications in synthetic chemistry and drug discovery.
This document summarizes its chemical and physical properties, provides a detailed
experimental protocol for its synthesis, and discusses its potential biological relevance based
on related compounds.

Chemical and Physical Properties

1-Isopropoxy-4-nitrobenzene, also known as isopropyl 4-nitrophenyl ether, is a solid organic
compound.[1][2] Its key properties are summarized in the table below.
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Property Value Reference
CAS Number 26455-31-2 [3][4]
Molecular Formula CoH11NOs [31[4]
Molecular Weight 181.19 g/mol [31[4]

White or Colorless to Yellow to

Appearance Orange powder/lump/clear

liquid
Melting Point 30°C [3][4]
Purity >98.0% (GC)

Isopropyl 4-nitrophenyl ether,
Synonyms Benzene, 1-(1- [3114]
methylethoxy)-4-nitro-

Synthesis

The most common and efficient method for the synthesis of 1-lsopropoxy-4-nitrobenzene is
the Williamson ether synthesis.[5][6][7][8] This reaction involves the nucleophilic substitution of
a halide by an alkoxide. In this case, the sodium salt of 4-nitrophenol (sodium 4-
nitrophenoxide) acts as the nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane or
2-iodopropane).

Experimental Protocol: Williamson Ether Synthesis

Materials:

4-Nitrophenol

Sodium hydroxide (NaOH) or Potassium Carbonate (K2CO3)

2-Bromopropane (or 2-iodopropane)

Dimethylformamide (DMF) or Acetonitrile (as solvent)
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Ethyl acetate (for extraction)

Brine solution

Anhydrous magnesium sulfate (or sodium sulfate)

Deionized water

Procedure:

Formation of the Alkoxide: In a round-bottom flask equipped with a magnetic stirrer and a
reflux condenser, dissolve 4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as
DMF or acetonitrile.

Add a base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) to the
solution. Stir the mixture at room temperature until the 4-nitrophenol is completely
deprotonated to form the sodium 4-nitrophenoxide. The reaction progress can be monitored
by the color change of the solution.

Nucleophilic Substitution: To the solution of the alkoxide, add 2-bromopropane (1.2 eq)
dropwise at room temperature.

Heat the reaction mixture to 60-80°C and maintain this temperature for several hours. The
progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up: Once the reaction is complete, cool the mixture to room temperature.

Pour the reaction mixture into a separatory funnel containing deionized water and ethyl
acetate.

Separate the organic layer, and wash it sequentially with deionized water and brine solution.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by column chromatography on silica gel using
a mixture of hexane and ethyl acetate as the eluent to yield pure 1-lsopropoxy-4-
nitrobenzene.
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Diagram of the Synthesis Workflow:

Work-up & Purification
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Caption: Workflow for the Williamson ether synthesis of 1-lsopropoxy-4-nitrobenzene.

Spectroscopic Data

While specific, publicly available spectra for 1-lsopropoxy-4-nitrobenzene (CAS 26455-31-2)
are limited, the expected spectroscopic characteristics can be predicted based on its structure
and data from analogous compounds. Commercial suppliers confirm the structure via NMR.

IH NMR (Predicted):

o Aromatic Protons: Two doublets are expected in the aromatic region (o 7.0-8.5 ppm). The
protons ortho to the nitro group will be the most deshielded (downfield), while the protons
ortho to the isopropoxy group will be more shielded (upfield).
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 Isopropyl Group: A septet for the methine proton (-CH) around & 4.6-4.8 ppm and a doublet
for the six equivalent methyl protons (-CHs) around & 1.3-1.5 ppm.

13C NMR (Predicted):

o Aromatic Carbons: Four signals are expected in the aromatic region (6 110-160 ppm). The
carbon attached to the nitro group will be significantly downfield, as will the carbon attached
to the isopropoxy group.

 |Isopropyl Group: A signal for the methine carbon around & 70-72 ppm and a signal for the
methyl carbons around 6 21-23 ppm.

FTIR (Predicted):

N-O Stretching: Strong, characteristic asymmetric and symmetric stretching vibrations for the
nitro group are expected around 1520 cm~* and 1345 cm™1, respectively.

C-0 Stretching: A strong C-O-C ether linkage stretch is expected around 1250 cm~1.

Aromatic C-H Stretching: Peaks above 3000 cm™1.

Aliphatic C-H Stretching: Peaks just below 3000 cm™1.
Mass Spectrometry (Predicted):
e Molecular lon (M*): A peak at m/z = 181.

o Fragmentation: Common fragmentation patterns would involve the loss of the isopropyl
group ([M-43]*), the nitro group ([M-46]*), and potentially the entire isopropoxy group.

Potential Biological Activity and Applications in
Drug Discovery

While there is a lack of specific biological data for 1-lsopropoxy-4-nitrobenzene in the public
domain, the broader class of nitroaromatic compounds is known to exhibit a wide range of
biological activities.[9] These compounds are recognized as important scaffolds in medicinal
chemistry.
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Antimicrobial Potential: Nitro-containing molecules are key components in several antimicrobial
drugs. Their mechanism of action often involves the reduction of the nitro group within the
target microorganism to produce reactive nitrogen species that can damage DNA and other
vital cellular components. A related compound, isopropoxy benzene guanidine, has
demonstrated potent antibacterial activity against Staphylococcus aureus, including methicillin-
resistant strains (MRSA).[3] This suggests that the isopropoxy-nitrobenzene scaffold may be a
promising starting point for the development of new antibacterial agents.

Cytotoxicity and Anticancer Research: Nitrobenzene and its derivatives have been studied for
their cytotoxic effects.[10] The nitro group can be bioreduced in hypoxic environments, which
are characteristic of solid tumors, to generate cytotoxic species. This property makes
nitroaromatic compounds interesting candidates for the development of hypoxia-activated
prodrugs for cancer therapy.

Signaling Pathway Interactions: The precise signaling pathways that 1-Isopropoxy-4-
nitrobenzene might modulate are currently unknown. However, based on the activities of other
nitroaromatic compounds, potential interactions could involve pathways related to oxidative
stress, DNA damage response, and cellular metabolism. Further research is required to
elucidate any specific molecular targets and signaling cascades affected by this compound.

Diagram of a General Proposed Mechanism of Action for Nitroaromatic Compounds:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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